molecular formula C21H13Cl2N3O3 B2686526 3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one CAS No. 866143-51-3

3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one

Cat. No. B2686526
CAS RN: 866143-51-3
M. Wt: 426.25
InChI Key: MHMYVXNUSPQEHZ-PLRJNAJWSA-N
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Description

“3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one” is a chemical compound . It is a specialized compound, possibly used in scientific research.


Molecular Structure Analysis

The exact molecular structure of this compound is not provided in the available resources .


Physical And Chemical Properties Analysis

While the compound’s physical and chemical properties such as melting point, boiling point, and density are mentioned, the exact values are not provided .

Scientific Research Applications

Scientific Research Applications

Chemical Synthesis and Molecular Design

Compounds with intricate structures like "3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one" often serve as key intermediates or targets in synthetic chemistry research. For example, studies on the synthesis of novel indolyl derivatives highlight the potential of such compounds in exploring new synthetic pathways and designing molecules with desired properties (Akhaja & Raval, 2012).

Materials Science and Corrosion Inhibition

Indole derivatives have shown potential in applications such as corrosion inhibition for metals in harsh environments. Research into Schiff base derivatives linked to indolyl moieties has demonstrated the ability of these compounds to protect against corrosion, suggesting similar possibilities for related compounds (Ahmed, 2018).

Organic Electronics and Catalysis

The intricate electronic structure of indolyl-based compounds lends itself to applications in organic electronics and as ligands in catalytic systems. Studies have explored the use of cyclic imino ether heterocycles, which share functional similarities with the compound , in applications ranging from transition metal catalysis to materials for organic electronics (Verbraeken et al., 2018).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(3,5-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O3/c22-13-10-14(23)12-15(11-13)24-21(28)29-25-19-17-8-4-5-9-18(17)26(20(19)27)16-6-2-1-3-7-16/h1-12H,(H,24,28)/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMYVXNUSPQEHZ-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)NC4=CC(=CC(=C4)Cl)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)NC4=CC(=CC(=C4)Cl)Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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